molecular formula C11H9N3S B12893306 1-Methyl-5-phenylsulfanyl-1H-pyrazole-4-carbonitrile CAS No. 839732-04-6

1-Methyl-5-phenylsulfanyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12893306
CAS No.: 839732-04-6
M. Wt: 215.28 g/mol
InChI Key: DBXPWXKCHIKNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a phenylthio group, and a carbonitrile group

Preparation Methods

The synthesis of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with phenylthiol under specific conditions to introduce the phenylthio group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with alkyl halides in the presence of a base can lead to alkylation of the pyrazole ring.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfoxides, sulfones, and amines.

Scientific Research Applications

1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The phenylthio group can enhance binding affinity to target proteins, while the carbonitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:

    1-Methyl-5-(phenylthio)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    1-Methyl-5-(phenylthio)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

    1-Methyl-5-(phenylthio)-1H-pyrazole-4-methanol: Features a hydroxymethyl group instead of a carbonitrile group.

The uniqueness of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile lies in its combination of substituents, which confer specific chemical reactivity and potential biological activity.

Properties

CAS No.

839732-04-6

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

1-methyl-5-phenylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H9N3S/c1-14-11(9(7-12)8-13-14)15-10-5-3-2-4-6-10/h2-6,8H,1H3

InChI Key

DBXPWXKCHIKNPB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#N)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.